molecular formula C8H12N2O B142743 6-Ethoxy-4-methylpyridin-3-amine CAS No. 142078-43-1

6-Ethoxy-4-methylpyridin-3-amine

Cat. No. B142743
M. Wt: 152.19 g/mol
InChI Key: XVJLHVYJROTSAJ-UHFFFAOYSA-N
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Description

6-Ethoxy-4-methylpyridin-3-amine is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. The specific structure of 6-ethoxy-4-methylpyridin-3-amine suggests that it is a pyridine derivative with an ethoxy group at the sixth position, a methyl group at the fourth position, and an amine group at the third position.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds often involves the formation of pyrylium salts followed by reactions with amines to form N-alkylpyridinium salts . Another method includes the ultrasound-mediated condensation of amine with dehydroacetic acid to produce pyridine derivatives . Additionally, the reaction of pyridine carboxylates with amines in specific conditions can lead to the formation of methylaminopyridine derivatives . These methods highlight the versatility and adaptability of pyridine chemistry in synthesizing a wide range of derivatives, including potentially 6-ethoxy-4-methylpyridin-3-amine.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a heteroaromatic pyridine ring, which can influence the electronic and steric properties of the compound. For example, the introduction of substituents such as ethoxy and methyl groups can affect the planarity and electron distribution within the molecule . The presence of an amine group can also introduce additional sites for hydrogen bonding and increase the nucleophilicity of the compound.

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, where the pyridine nitrogen can act as a nucleophile . They can also participate in azo coupling reactions to produce novel pyridinone derivatives . The reactivity of these compounds can be further modified by the presence of substituents, which can either activate or deactivate the pyridine ring towards certain reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives like 6-ethoxy-4-methylpyridin-3-amine are influenced by their molecular structure. The introduction of an ethoxy group can increase the hydrophobic character of the compound, while the amine group can enhance its solubility in polar solvents due to hydrogen bonding capabilities. The melting and boiling points of such compounds can vary widely depending on the nature and position of the substituents . Additionally, the presence of substituents can also affect the acidity and basicity of the pyridine nitrogen, which is an important aspect in the reactivity and interaction of the compound with other molecules.

properties

IUPAC Name

6-ethoxy-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-11-8-4-6(2)7(9)5-10-8/h4-5H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJLHVYJROTSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565904
Record name 6-Ethoxy-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-4-methylpyridin-3-amine

CAS RN

142078-43-1
Record name 6-Ethoxy-4-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142078-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethoxy-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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